molecular formula C6H8N2 B14287963 1-Ethenyl-5-methyl-1H-imidazole CAS No. 113922-34-2

1-Ethenyl-5-methyl-1H-imidazole

Cat. No.: B14287963
CAS No.: 113922-34-2
M. Wt: 108.14 g/mol
InChI Key: SHVBLBWXKTWTAK-UHFFFAOYSA-N
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Description

1-Ethenyl-5-methyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with an ethenyl group at position 1 and a methyl group at position 5. This compound is part of the imidazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-5-methyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate under microwave-assisted conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-5-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: 1-Ethyl-5-methyl-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-Ethenyl-5-methyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethenyl-5-methyl-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity and other biochemical pathways. The ethenyl group can participate in polymerization reactions, contributing to the formation of complex structures .

Comparison with Similar Compounds

Uniqueness: 1-Ethenyl-5-methyl-1H-imidazole is unique due to the presence of both an ethenyl and a methyl group, which imparts distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in other imidazole derivatives.

Properties

CAS No.

113922-34-2

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

IUPAC Name

1-ethenyl-5-methylimidazole

InChI

InChI=1S/C6H8N2/c1-3-8-5-7-4-6(8)2/h3-5H,1H2,2H3

InChI Key

SHVBLBWXKTWTAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN1C=C

Origin of Product

United States

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